2-(6-Bromo-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl)acetic acid
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Overview
Description
2-(6-Bromo-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl)acetic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features .
Preparation Methods
The synthesis of 2-(6-Bromo-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl)acetic acid typically involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by Michael addition . The formation of 3-methyl substituted derivatives from citraconic anhydride is found to be regioselective . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-(6-Bromo-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the bromine site, using common reagents like halides.
Common reagents and conditions used in these reactions include transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(6-Bromo-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(6-Bromo-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit phosphatidylinositol-3-kinases (PI3K), leading to the phosphorylation of Akt, a serine/threonine kinase . This pathway regulates various cellular functions, including cell proliferation, growth, and differentiation .
Comparison with Similar Compounds
2-(6-Bromo-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl)acetic acid can be compared with other similar compounds, such as:
- 2-(6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetic acid
- 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide derivatives
These compounds share similar structural features but differ in their specific functional groups and biological activities
Properties
Molecular Formula |
C9H9BrN2O2 |
---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
2-(6-bromo-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H9BrN2O2/c10-6-1-2-8-11-7(3-9(13)14)5-12(8)4-6/h1-2,4-5,8,11H,3H2,(H,13,14) |
InChI Key |
PIAGHYRCHWIMAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN2C1NC(=C2)CC(=O)O)Br |
Origin of Product |
United States |
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